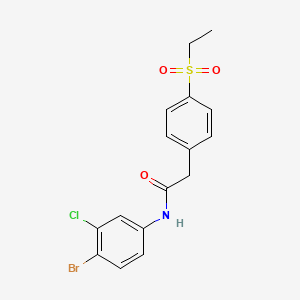
4-chloro-2-(trimethylsilyl)Thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-(trimethylsilyl)Thiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-chloro-2-(trimethylsilyl)Thiazole typically involves the reaction of 2-(trimethylsilyl)thiazole with a chlorinating agent. One common method is the chlorination of 2-(trimethylsilyl)thiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(trimethylsilyl)thiazole+SOCl2→this compound+SO2+HCl
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-chloro-2-(trimethylsilyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine derivative.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-chloro-2-(trimethylsilyl)Thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-chloro-2-(trimethylsilyl)Thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
4-chloro-2-(trimethylsilyl)Thiazole can be compared with other similar compounds, such as:
2-(trimethylsilyl)thiazole: Lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
4-chlorothiazole: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
2-(trimethylsilyl)-4-methylthiazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and trimethylsilyl groups, which confer specific reactivity and solubility characteristics .
Eigenschaften
CAS-Nummer |
106961-39-1 |
|---|---|
Molekularformel |
C6H10ClNSSi |
Molekulargewicht |
191.75 g/mol |
IUPAC-Name |
(4-chloro-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10ClNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
InChI-Schlüssel |
NATNDHYRSAZLPP-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=NC(=CS1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)
![1-(1H-pyrrolo[2,3-c]pyridin-3-yl)propan-1-one](/img/structure/B13874370.png)


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)


![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

